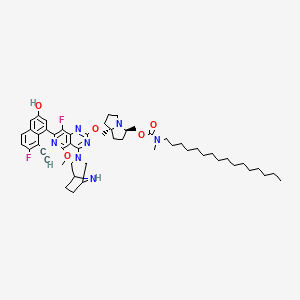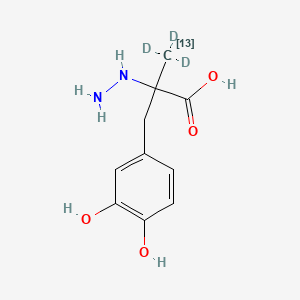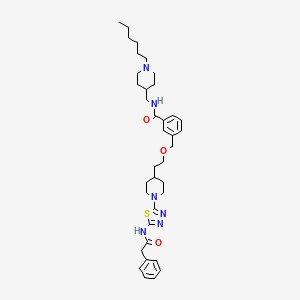
(-)-Cleistenolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Cleistenolideは、ラクトン類に属する天然化合物です。アフリカの特定の地域に自生する植物、Cleistochlamys kirkiiから単離されます。この化合物は、その独特の化学構造と潜在的な生物活性により注目を集めています。
準備方法
合成経路と反応条件
(-)-Cleistenolideの合成には、容易に入手可能な出発物質から始まるいくつかのステップが含まれます。一般的な合成経路の1つは、ディールス・アルダー反応に続いてラクトン化を行うことです。反応条件は一般的に、環状付加反応を促進するためにルイス酸触媒を使用することを含みます。最終的なラクトン化ステップは、酸性条件下で達成され、ラクトン環を形成します。
工業生産方法
This compoundの工業生産は、その天然での豊富さのために広く確立されていません。必要に応じて、合成経路を連続フロー反応器を使用してスケールアップして、反応条件を一定に保ち、収率を向上させることができます。合成における特定のステップに生体触媒を使用することも、プロセスをより環境に優しいものにするために検討できます。
化学反応の分析
反応の種類
(-)-Cleistenolideは、次のようなさまざまな化学反応を起こします。
酸化: 対応するカルボン酸を形成するように酸化できます。
還元: ラクトン環の還元によりジオールを生成できます。
置換: 求核置換反応は、ラクトン環上の特定の位置で発生する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、通常、還元反応に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換を実現するために使用できます。
主要な生成物
これらの反応から形成される主要な生成物には、使用される反応の種類と試薬に応じて、カルボン酸、ジオール、置換ラクトンなどがあります。
科学研究への応用
化学: ラクトン化学と反応機構を研究するためのモデル化合物として役立ちます。
生物学: 研究によると、this compoundは抗菌および抗真菌活性を示し、新しい抗生物質を開発するための候補となっています。
医学: 予備的な研究では、抗炎症および抗がん特性を持つ可能性が示唆されていますが、これらの効果を確認するためにはさらなる研究が必要です。
工業: 他の生物活性化合物の合成における前駆体として、および化粧品配合における天然添加剤として使用できます。
科学的研究の応用
Chemistry: It serves as a model compound for studying lactone chemistry and reaction mechanisms.
Biology: Research has shown that (-)-Cleistenolide exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although more research is needed to confirm these effects.
Industry: It can be used as a precursor for synthesizing other bioactive compounds and as a natural additive in cosmetic formulations.
作用機序
(-)-Cleistenolideの作用機序は、微生物細胞内の特定の分子標的との相互作用を伴います。重要なタンパク質や酵素の合成を阻害し、細胞プロセスを阻害し、最終的に細胞死をもたらすと考えられています。正確な経路と分子標的はまだ調査中ですが、微生物の代謝経路における重要な酵素の阻害が関与すると考えられています。
類似の化合物との比較
This compoundは、次のような他のラクトンと比較できます。
(-)-ラクトンA: 構造は似ていますが、官能基の位置が異なり、生物活性も異なります。
(-)-ラクトンB: 抗菌特性が似ていますが、this compoundほど強力ではありません。
(-)-ラクトンC: this compoundよりも顕著な抗炎症効果が知られています。
類似化合物との比較
(-)-Cleistenolide can be compared with other lactones such as:
(-)-Lactone A: Similar in structure but differs in the position of functional groups, leading to different biological activities.
(-)-Lactone B: Another lactone with similar antimicrobial properties but less potent than this compound.
(-)-Lactone C: Known for its anti-inflammatory effects, which are more pronounced than those of this compound.
特性
分子式 |
C18H18O8 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate |
InChI |
InChI=1S/C18H18O8/c1-11(19)24-14-8-9-16(21)26-17(14)15(25-12(2)20)10-23-18(22)13-6-4-3-5-7-13/h3-9,14-15,17H,10H2,1-2H3/t14-,15-,17+/m1/s1 |
InChIキー |
LLQJCQPOMJOCDA-INMHGKMJSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C |
正規SMILES |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















